Z-Gly-gly-gly-gly-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Z-Gly-gly-gly-gly-OH, also known as N-alpha-benzoyloxycarbonyl-glycyl-glycyl-glycyl-glycine, is a synthetic compound that serves as a building block in peptide synthesis. Its chemical formula is C14H17N3O6, with a molecular weight of 323.3 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group, which is commonly used to protect the amino group during peptide synthesis, enhancing stability and reactivity in various

Z-Gly-gly-gly-gly-OH itself is not biologically active. Its primary function is as a protected peptide intermediate. During peptide synthesis, the Z group ensures the selective reaction of the desired amino acid at the N-terminus. Once incorporated into a larger peptide sequence, the individual amino acids within Z-Gly-gly-gly-gly-OH contribute to the overall structure and function of the final peptide product.

- Dust inhalation: Inhalation of dust particles may cause irritation to the respiratory tract.

- Skin and eye contact: May cause mild irritation upon contact. Standard laboratory precautions for handling chemicals should be followed.

Peptide Synthesis:

Z-Gly-gly-gly-gly-OH, also known as Z-penta-glycine or Z-Gly5OH, is a pentapeptide, meaning it is a molecule composed of five amino acids linked together by peptide bonds. The "Z" at the beginning refers to the protecting group benzyloxycarbonyl, commonly used in peptide synthesis []. This specific pentapeptide finds application in the field of peptide synthesis due to its well-defined structure and the presence of the readily cleavable benzyloxycarbonyl protecting group [].

Model Peptide for Studying Enzyme Activity and Specificity:

Z-Gly5OH serves as a valuable tool for researchers studying enzyme activity and specificity. Its simple and repetitive structure allows researchers to understand how enzymes interact with specific amino acid sequences. This information is crucial for developing new drugs and understanding biological processes [, ].

Studying Protein Folding and Conformational Dynamics:

Z-Gly5OH can also be employed to study protein folding and conformational dynamics. Its well-defined structure allows researchers to investigate how the presence of specific amino acid sequences influences the folding and stability of proteins []. This knowledge is essential for understanding protein function and developing new therapeutic strategies for protein misfolding diseases.

- Fragment Condensation: Sequential addition of amino acid residues to build longer peptides.

- Coupling Reactions: Reacting with activated carboxylic acid derivatives to form amide bonds .

While specific biological activities of Z-Gly-gly-gly-gly-OH are not extensively documented, compounds containing glycine residues are known for their roles in various biological processes. Glycine itself is an important neurotransmitter and plays a role in protein synthesis. Therefore, Z-Gly-gly-gly-gly-OH may exhibit biological relevance through its derivatives or when incorporated into larger peptide structures .

The synthesis of Z-Gly-gly-gly-gly-OH can be achieved through multiple methods:

- Stepwise Fragment Condensation: This involves adding individual amino acids sequentially to form the desired peptide chain.

- Solid-Phase Peptide Synthesis: A widely used technique where the peptide is assembled on a solid support, allowing for easier purification and manipulation of the growing chain .

- Alternative Synthetic Routes: Various synthetic pathways exist, including those starting from carbobenzoxy glycylglycylglycine methyl ester, which can yield high purity and yield rates .

Z-Gly-gly-gly-gly-OH is primarily used in:

- Peptide Synthesis: As a key intermediate in the production of glycine-containing peptides.

- Research: Utilized in biochemical studies to understand peptide behavior and interactions.

- Pharmaceutical Development: Potential applications in drug design where glycine-rich peptides are relevant .

Interaction studies involving Z-Gly-gly-gly-gly-OH focus on its reactivity with other compounds during peptide synthesis. These studies assess how effectively it can couple with various amino acids or other peptide fragments, influencing the efficiency of peptide assembly and the properties of the resulting peptides .

Similar Compounds: Comparison

Several compounds share structural similarities with Z-Gly-gly-gly-gly-OH, each exhibiting unique properties:

Z-Gly-gly-gly-gly-OH stands out due to its repetitive glycine units, which can influence the conformational flexibility and solubility of peptides synthesized from it.

IUPAC Nomenclature and Systematic Chemical Identification

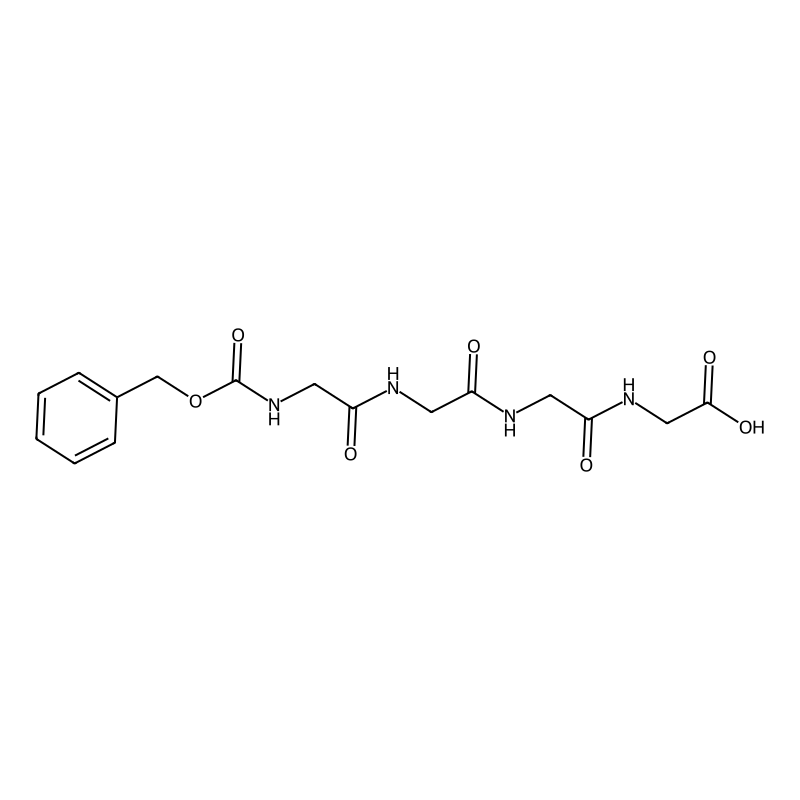

Z-Gly-gly-gly-gly-OH is systematically identified as 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid. This name reflects its linear pentapeptide structure, where four glycine residues are linked via amide bonds, and the N-terminal amino group is protected by a benzyloxycarbonyl group. Synonyms include Z-Gly-Gly-Gly-Gly-OH, N-[(phenylmethoxy)carbonyl]glycylglycylglycylglycine, and 3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazapentadecan-15-oic acid. Its CAS registry number is 7770-50-5.

Molecular Formula and Stereochemical Configuration

The molecular formula of Z-Gly-gly-gly-gly-OH is C₁₆H₂₀N₄O₇, with a molecular weight of 380.35 g/mol. The compound lacks chiral centers due to glycine’s achiral side chain (a single hydrogen atom). However, the Z protecting group introduces stereochemical rigidity through its planar aromatic ring, which restricts rotational freedom around the N-terminal peptide bond. This rigidity enhances the compound’s stability during synthetic manipulations.

Comparison of Linear vs. Cyclic Tetrapeptide Architectures

| Property | Linear Z-Gly-gly-gly-gly-OH | Cyclic Tetrapeptides |

|---|---|---|

| Conformational Flexibility | High (unrestricted peptide backbone) | Low (ring strain limits motion) |

| Synthetic Accessibility | Simple (stepwise elongation) | Complex (cyclization challenges) |

| Proteolytic Stability | Moderate (vulnerable to exopeptidases) | High (resistant to enzymatic cleavage) |

| Biological Mimicry | Limited (linear topology) | Enhanced (mimics natural cyclic motifs) |

While Z-Gly-gly-gly-gly-OH adopts a linear structure, cyclic tetrapeptides (e.g., cyclo-[Gly₄]) exhibit constrained conformations due to ring strain. This strain reduces energy barriers for cis-trans isomerization of peptide bonds but limits synthetic flexibility. In contrast, linear peptides like Z-Gly-gly-gly-gly-OH facilitate straightforward elongation and functional group diversification.

Role of Benzyloxycarbonyl (Z) Protecting Group in Structural Stability

The Z group serves as a reversible N-terminal protecting agent, introduced via reaction with benzyloxycarbonyl chloride (Cbz-Cl) or benzyloxycarbonyl-activated esters (e.g., Cbz-OSu). Key properties include:

- Acid/base stability: Resistant to mild acidic (e.g., TFA) and basic conditions, enabling selective deprotection under strong acids (e.g., HBr) or catalytic hydrogenation.

- Stereoelectronic effects: The electron-withdrawing carbonyl group polarizes the C-terminal α-carbon, enhancing nucleophilicity during coupling reactions.

- Solubility modulation: The aromatic benzyl moiety improves solubility in organic solvents, facilitating purification via column chromatography.